

Application Note: Precision Synthesis of Ethyl (1S,3R)-3-Hydroxycyclohexanecarboxylate

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Compound of Interest

Compound Name:	ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate
CAS No.:	1680213-12-0
Cat. No.:	B3393004

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Executive Summary

The synthesis of **Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate** presents a specific stereochemical challenge: establishing a cis-1,3 relationship between the carboxylate and hydroxyl groups while securing the absolute (1S, 3R) configuration.

While direct asymmetric hydrogenation of the corresponding keto-ester is possible, the remote nature of the stereocenters (1,3-relationship) often reduces the efficiency of Dynamic Kinetic Resolution (DKR). Therefore, this protocol details a Two-Stage Chemoenzymatic Workflow:

- Diastereoselective Hydrogenation: Converting ethyl 3-hydroxybenzoate to the racemic cis-hydroxy ester.
- Enzymatic Kinetic Resolution: Using *Pseudomonas cepacia* Lipase (Lipase PS) to isolate the (1S, 3R) enantiomer with >99% ee.

Target Molecule Profile

Property	Specification
IUPAC Name	Ethyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate
Common Name	cis-3-Hydroxy ester (Enantiopure)
CAS No.	1680213-12-0 (specific isomer); 606488-94-2 (acid)
Stereochemistry	(1S, 3R) [Cis-configuration]
Molecular Weight	172.22 g/mol

Retrosynthetic Analysis & Pathway

The synthesis relies on the thermodynamic preference for the cis-isomer during heterogeneous hydrogenation, followed by the high enantioselectivity of lipases for the resulting cyclic esters.



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Figure 1: Chemoenzymatic workflow combining heterogeneous hydrogenation with biocatalytic resolution.

Detailed Experimental Protocols

Phase 1: Diastereoselective Hydrogenation

Objective: Convert the aromatic precursor to the saturated cyclohexane ring with high cis-diastereoselectivity. Mechanism: Syn-addition of hydrogen across the aromatic face typically favors the cis isomer (all-cis or 1,3-cis) due to catalyst surface binding dynamics.

Reagents:

- Substrate: Ethyl 3-hydroxybenzoate (1.0 equiv)
- Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Rh/C (5 wt% loading)
- Solvent: Ethanol (Absolute) or Acetic Acid (for higher cis-selectivity)
- Gas: Hydrogen (H₂)

Protocol:

- Charge: In a high-pressure autoclave, dissolve Ethyl 3-hydroxybenzoate (100 g, 0.60 mol) in Ethanol (500 mL).
- Catalyst Addition: Add 5% Rh/Al₂O₃ (5.0 g). Caution: Rhodium catalysts are pyrophoric when dry.
- Hydrogenation: Seal the autoclave, purge with N₂ (3x), then H₂ (3x). Pressurize to 50–80 bar (725–1160 psi).
- Reaction: Stir at 50–60 °C for 12–24 hours. Monitor H₂ uptake.
 - Note: Higher temperatures increase reaction rate but may lower cis/trans ratio.
- Workup: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a Celite pad (recover catalyst for recycling).
- Concentration: Evaporate solvent under reduced pressure to yield a colorless oil.
- Analysis: Analyze by GC or ¹H NMR.
 - Expected Yield: >95% quantitative conversion.
 - Diastereomeric Ratio (dr): Typically 85:15 to 90:10 (cis:trans).
 - Purification (Optional): If dr is low, flash chromatography (Hexane/EtOAc) can enrich the cis-isomer, but the subsequent enzymatic step is often specific enough to handle the mixture.

Phase 2: Enzymatic Kinetic Resolution

Objective: Isolate the (1S, 3R) enantiomer from the racemic cis-mixture. Enzyme Choice: Lipase PS (*Burkholderia cepacia* / *Pseudomonas cepacia*) or Novozym 435 (*Candida antarctica* Lipase B). Strategy: Irreversible transesterification using vinyl acetate. The enzyme typically acetylates the (1R, 3S)-enantiomer faster, leaving the desired (1S, 3R)-alcohol unreacted (or vice versa depending on specific enzyme batch; screening is recommended).

Standard Configuration Assumption for Lipase PS: Prefers (R)-alcohol acylation. Target: We want the free alcohol (1S, 3R). If the enzyme acetylates the (R)-center (at C3), the (1R, 3S) isomer becomes the acetate, and the (1S, 3R) remains as the alcohol.

Protocol:

- Setup: Dissolve the cis-enriched hydroxy ester (50 g, ~0.29 mol) in MTBE (Methyl tert-butyl ether) or Diisopropyl ether (500 mL).
- Acyl Donor: Add Vinyl Acetate (150 mL, excess).
- Enzyme Addition: Add Lipase PS "Amano" IM (immobilized on diatomite) (5.0 g, 10 wt%).
- Incubation: Stir at 30–40 °C at 200 rpm.
- Monitoring: Monitor conversion by Chiral GC or HPLC.
 - Stop Point: Stop when conversion of the cis-isomer reaches ~50% (theoretical max for resolution).
- Workup: Filter off the immobilized enzyme (can be reused).
- Separation: Concentrate the filtrate. The mixture now contains:
 - Product: **Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate** (Unreacted Alcohol).
 - By-product: Ethyl (1R,3S)-3-acetoxycyclohexanecarboxylate (Acetylated).
 - Trans-isomers: (If not removed earlier, they may react slowly or differently).

- Purification: Separate via Column Chromatography (Silica Gel).
 - Eluent: Gradient Hexane -> Hexane/EtOAc (80:20). The Acetate (less polar) elutes first; the Hydroxy Ester (Target) elutes second.

Data Summary Table:

Parameter	Phase 1 (Hydrogenation)	Phase 2 (Enzymatic Resolution)
Substrate	Ethyl 3-hydroxybenzoate	rac-cis-Ethyl 3-hydroxycyclohexanecarboxylate
Catalyst	5% Rh/Al ₂ O ₃	Lipase PS (Amano)
Conditions	60 bar H ₂ , 60°C, EtOH	Vinyl Acetate, MTBE, 35°C
Yield	>95% (Crude)	40–45% (of theoretical 50%)

| Stereo-purity | ~90:10 (cis:trans) | >99% ee (1S, 3R) |

Quality Control & Analytics

Stereochemical Validation

To confirm the (1S, 3R) absolute configuration and cis-geometry:

- Relative Stereochemistry (NMR):
 - ¹H NMR (CDCl₃): Look at the H3 proton signal (methine attached to OH).
 - Cis-isomer: H3 typically appears as a broad multiplet (equatorial/axial averaging) but distinct from trans.
 - Coupling Constants: In the cis-isomer (diequatorial or diaxial conformers), the coupling constants between H1 and H2/H6 and H3 and H2/H4 will verify the chair conformation.
- Absolute Stereochemistry (Chiral HPLC):

- Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).
- Mobile Phase: Hexane : Isopropanol (90 : 10 or 95 : 5).
- Flow Rate: 0.5 - 1.0 mL/min.
- Detection: UV at 210 nm (weak absorption, high concentration needed) or Refractive Index (RI).
- Reference: Compare retention times with authentic standards or racemic mixture.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low cis selectivity in Phase 1	Temperature too high or wrong solvent.	Lower temp to <50°C. Switch solvent to Acetic Acid (promotes syn addition).
Low ee in Phase 2	Reaction ran too long (>50% conversion).	Stop reaction precisely at 48-50% conversion. Use HPLC monitoring.
Enzyme inactivity	Water content in solvent too low/high.	Ensure solvents are dry but add trace water (0.1% v/v) if enzyme requires hydration.

References

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of the enzymatic route).

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